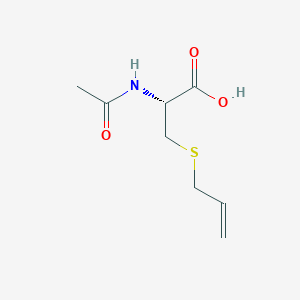

S-Allylmercapturic acid

Description

Contextualization within Organosulfur Compound Research

The study of N-Acetyl-S-allyl-L-cysteine is situated within the extensive research on organosulfur compounds derived from garlic. longdom.orgresearchgate.net Garlic is a rich source of these compounds, which are responsible for its characteristic aroma and many of its biological activities. frontiersin.org The primary classes of organosulfur compounds in whole, intact garlic cloves are L-cysteine sulfoxides and γ-glutamyl-L-cysteine peptides. oregonstate.eduoregonstate.edu

The most abundant cysteine sulfoxide (B87167) is S-allyl-L-cysteine sulfoxide, commonly known as alliin (B105686). oregonstate.eduoregonstate.edu When garlic is crushed or chopped, the enzyme alliinase is released and acts on alliin to produce allicin (B1665233), a highly reactive and unstable thiosulfinate. oregonstate.eduoregonstate.edunih.gov Allicin rapidly breaks down into a variety of other organosulfur compounds, including diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). oregonstate.edu

In the body, allicin can react with endogenous molecules like L-cysteine and glutathione (B108866) to form S-allylmercaptocysteine (SAMC) and S-allylmercaptoglutathione, respectively. oregonstate.edunih.gov Another important water-soluble compound, S-allyl-L-cysteine (SAC), is formed from γ-glutamyl-S-allyl-L-cysteine during processes like the aging of garlic and is a major constituent of aged garlic extract. oregonstate.edujuniperpublishers.com It is from these parent compounds, particularly SAC, that N-Acetyl-S-allyl-L-cysteine is formed in the body. nih.govspandidos-publications.com The transformation of garlic's primary organosulfur compounds into metabolites like NASAC is a key area of pharmacokinetic research, helping to understand how these substances are absorbed, distributed, and excreted. longdom.orgnih.gov

Significance as a Metabolite and Research Compound

N-Acetyl-S-allyl-L-cysteine is principally recognized as a major metabolite of S-allyl-L-cysteine (SAC) and its precursors. caymanchem.comtargetmol.com Following consumption of garlic or garlic-derived products, SAC is absorbed and subsequently undergoes N-acetylation in the body, a common metabolic pathway for cysteine conjugates, to form NASAC. nih.govnih.gov This biotransformation is thought to occur in the liver and kidneys. nih.gov

The significance of N-Acetyl-S-allyl-L-cysteine in research is multifaceted:

Biomarker of Garlic Consumption : Because it is readily detected in plasma and urine following garlic intake, NASAC serves as a reliable biomarker for compliance in clinical trials. oregonstate.eduoregonstate.educaymanchem.com Its presence confirms the ingestion and metabolism of garlic's water-soluble compounds. oregonstate.edu

Pharmacokinetic Studies : The quantification of NASAC in urine and blood is crucial for pharmacokinetic studies of garlic compounds. nih.govcaymanchem.com For instance, studies in rats have shown that a significant percentage of orally administered SAC is excreted in the urine as N-Acetyl-S-allyl-L-cysteine. spandidos-publications.comnih.gov This helps researchers determine the bioavailability and metabolic pathways of bioactive garlic constituents. nih.govnih.gov

Investigating Biological Activity : As a metabolite, NASAC itself is studied to understand the full spectrum of garlic's effects. Research has been conducted to evaluate the effects of N-acetylated metabolites, including NASAC, on human enzyme systems like cytochrome P450 (CYP) isoforms, which are critical for drug metabolism. targetmol.comnih.gov Studies have found that N-Acetyl-S-allyl-L-cysteine can inhibit certain CYP enzymes, such as CYP2D6, to a mild degree at high concentrations. nih.gov

The table below summarizes key research findings related to the metabolism of S-allyl-L-cysteine to N-Acetyl-S-allyl-L-cysteine.

| Parent Compound | Metabolite | Study Subject | Key Findings |

| S-allyl-L-cysteine (SAC) | N-Acetyl-S-allyl-L-cysteine (NASAC) | Humans | Urinary excretion of NASAC was confirmed after garlic consumption. caymanchem.com NASAC is considered a reliable marker for garlic intake compliance in clinical trials. oregonstate.eduoregonstate.edu |

| Black Garlic (containing SAC) | N-Acetyl-S-allyl-L-cysteine (NASAC) | Humans | NASAC was detected and quantified in urine 24 hours after an acute intake of black garlic. nih.gov |

| S-allyl-L-cysteine (SAC) | N-Acetyl-S-allyl-L-cysteine (NASAC) | Rats | Orally administered SAC is well-absorbed and excreted in urine primarily in its N-acetylated form (NASAC). spandidos-publications.comnih.gov The bioavailability of SAC was high (92.1%), with a urinary excretion rate of NASAC at 83%. spandidos-publications.com |

| L-deoxyalliin (SAC) | N-Acetyl-S-allyl-L-cysteine (NASAC) | Mice, Rats, Dogs | NASAC is a principal metabolite of L-deoxyalliin (SAC) and is readily detected in plasma and urine. caymanchem.com |

The metabolic pathway from garlic's primary compounds to N-Acetyl-S-allyl-L-cysteine is detailed in the following table.

| Precursor in Garlic | Intermediate Compound | Primary Metabolite | N-Acetylated Metabolite |

| Alliin (S-allyl-L-cysteine sulfoxide) | Allicin | S-allyl-L-cysteine (SAC) | N-Acetyl-S-allyl-L-cysteine (NASAC) |

| γ-Glutamyl-S-allyl-L-cysteine | S-allyl-L-cysteine (SAC) | S-allyl-L-cysteine (SAC) | N-Acetyl-S-allyl-L-cysteine (NASAC) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-prop-2-enylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRAEHUDIUJBSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945803 | |

| Record name | N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23127-41-5 | |

| Record name | N-Acetyl-S-allylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-S-prop-2-en-1-ylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of N Acetyl S Allyl L Cysteine

Precursors and Enzymatic Conversions

The biosynthesis of N-Acetyl-S-allyl-L-cysteine is intricately linked to the metabolism of S-allyl-L-cysteine (SAC), a primary bioactive compound in aged garlic extract.

The principal pathway for the formation of N-Acetyl-S-allyl-L-cysteine is the N-acetylation of its precursor, S-allyl-L-cysteine (SAC). researchgate.netnih.gov SAC is a water-soluble organosulfur compound derived from garlic that is readily absorbed in the gastrointestinal tract. researchgate.netnih.gov Once absorbed, SAC is metabolized into several compounds, with N-Acetyl-S-allyl-L-cysteine being a major metabolite found in plasma and urine. researchgate.netnih.gov This conversion is catalyzed by the enzyme cysteine-S-conjugate N-acetyltransferase. nih.gov The liver and kidneys are the primary sites for this N-acetylation process. researchgate.netresearchgate.net

L-Deoxyalliin, another name for S-allyl-L-cysteine, is a substrate for a family of enzymes known as flavin-containing monooxygenases (FMOs). glpbio.comguidechem.com These enzymes are primarily involved in the S-oxidation of SAC to form S-allyl-L-cysteine sulfoxide (B87167) (SACS), also known as alliin (B105686). nih.govnih.gov However, some evidence suggests that FMOs may also mediate the conversion of L-Deoxyalliin to N-Acetyl-S-allyl-L-cysteine. glpbio.comguidechem.comcaymanchem.com While the direct N-acetylation of SAC is a well-established pathway, the involvement of FMOs in the formation of the N-acetylated metabolite is another area of its biosynthesis. FMOs are known to catalyze the oxidative metabolism of a wide variety of compounds containing nitrogen and sulfur heteroatoms. nih.gov

S-allyl-L-cysteine sulfoxide (SACS), or alliin, is a key intermediate in the metabolic network of garlic-derived organosulfur compounds. nih.govnih.gov SACS can be formed by the S-oxidation of SAC, a reaction catalyzed by flavin-containing monooxygenases. nih.govresearchgate.net In turn, SACS can also be a precursor in pathways leading to the formation of N-acetylated derivatives. Research has shown that N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS) can be formed through the N-acetylation of SACS. researchgate.netnih.gov This indicates that SACS is an important metabolic junction, being both a product of SAC oxidation and a potential precursor to further N-acetylated and S-oxidized metabolites. researchgate.netnih.gov

Metabolic Transformations and Derivative Formation

Once formed, N-Acetyl-S-allyl-L-cysteine is not an end-product but is involved in a dynamic metabolic interplay, including deacetylation and further oxidation.

The metabolism of SAC to N-Acetyl-S-allyl-L-cysteine is a reversible process. nih.gov In vitro and in vivo studies using liver and kidney S9 fractions from rats and dogs have demonstrated that these tissues catalyze both the N-acetylation of SAC to form N-Acetyl-S-allyl-L-cysteine and the deacetylation of N-Acetyl-S-allyl-L-cysteine back to SAC. nih.gov This dynamic equilibrium between acetylation and deacetylation, catalyzed by enzymes such as acylase I for the deacetylation step, determines the rate and extent of N-Acetyl-S-allyl-L-cysteine formation. nih.govnih.gov Following intravenous administration of N-Acetyl-S-allyl-L-cysteine, SAC appears in the plasma, confirming this reversible metabolic pathway. nih.gov In humans, the deacetylation activity against N-Acetyl-S-allyl-L-cysteine in hepatic and renal enzyme fractions is significantly higher than the N-acetylation activity against SAC. spandidos-publications.comspandidos-publications.com

Table 1: Metabolic Processes of S-allyl-L-cysteine (SAC)

| Process | Substrate | Product | Key Enzyme/Location | Significance |

|---|---|---|---|---|

| N-acetylation | S-allyl-L-cysteine (SAC) | N-Acetyl-S-allyl-L-cysteine | Cysteine-S-conjugate N-acetyltransferase (Liver, Kidney) | Major metabolic pathway for SAC elimination. researchgate.netnih.gov |

| Deacetylation | N-Acetyl-S-allyl-L-cysteine | S-allyl-L-cysteine (SAC) | Acylase I (Liver, Kidney) | Reversible pathway influencing the overall concentration of SAC and its metabolite. nih.govnih.gov |

N-Acetyl-S-allyl-L-cysteine can undergo further metabolic transformation through S-oxidation to form N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS). researchgate.netnih.gov This reaction adds an oxygen atom to the sulfur atom of the molecule. NAc-SACS has been identified as a metabolite in both plasma and urine following the administration of SAC. researchgate.netnih.gov Interestingly, the formation of NAc-SACS can occur via two distinct pathways. The first is the S-oxidation of N-Acetyl-S-allyl-L-cysteine. The second pathway involves the N-acetylation of S-allyl-L-cysteine sulfoxide (SACS). nih.gov The detection of NAc-SACS in plasma after administering either N-Acetyl-S-allyl-L-cysteine or SACS provides evidence for these dual formation routes. nih.gov

Table 2: Formation Pathways of N-acetyl-S-allyl-L-cysteine Sulfoxide (NAc-SACS)

| Pathway | Precursor | Enzymatic Step |

|---|---|---|

| Pathway 1 | N-Acetyl-S-allyl-L-cysteine | S-oxidation |

| Pathway 2 | S-allyl-L-cysteine sulfoxide (SACS) | N-acetylation |

Role of Hepatic and Renal Enzyme Activities in Metabolism of N-Acetyl-S-allyl-L-cysteine

The metabolism of N-Acetyl-S-allyl-L-cysteine (NAc-SAC) is intrinsically linked to the enzymatic activities within the liver and kidneys. These organs serve as the primary sites for the biotransformation of its precursor, S-allyl-L-cysteine (SAC), a compound derived from garlic. The metabolic fate of SAC is largely determined by a balance between N-acetylation to form NAc-SAC and the deacetylation of NAc-SAC back to SAC.

The conversion of SAC to NAc-SAC is catalyzed by N-acetyltransferases (NATs), a family of enzymes predominantly found in the liver and kidneys. This process is a crucial step in the mercapturic acid pathway, a major route for the detoxification and excretion of various xenobiotics. Following its formation, NAc-SAC is the principal metabolite of SAC that is readily detected in plasma and urine. guidechem.comcaymanchem.com

Conversely, the deacetylation of NAc-SAC to SAC is also a significant metabolic reaction. In vitro studies utilizing liver and kidney S9 fractions from rats and dogs have demonstrated that these tissues catalyze both the N-acetylation of SAC and the deacetylation of NAc-SAC. nih.gov The dynamic interplay between these two opposing enzymatic reactions dictates the rate and extent of NAc-SAC formation and its subsequent elimination. nih.gov

Research has indicated that the balance between these enzymatic activities can vary between species. For instance, in dogs, the kidney exhibits significantly higher deacetylation activity than N-acetylation, which influences the pharmacokinetic profile of SAC and its metabolites in this species. mdpi.com

A pivotal study using human hepatic and renal enzyme fractions revealed that the deacetylation activity against NAc-SAC was more than tenfold higher than the N-acetylation activity that forms NAc-SAC from SAC. researchgate.net This finding suggests that in humans, the equilibrium favors the deacetylation of NAc-SAC back to SAC, which may contribute to the prolonged retention of SAC in the bloodstream. researchgate.net

Further investigations have identified that NAc-SAC can undergo S-oxidation to form N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS). This metabolite can be formed through two distinct pathways: the S-oxidation of NAc-SAC or the N-acetylation of S-allyl-L-cysteine sulfoxide (SACS). nih.gov The presence of NAc-SACS in plasma following the administration of either NAc-SAC or SACS confirms the activity of the enzymes responsible for these transformations in the body. nih.gov

The critical role of the liver and kidneys in the metabolism of NAc-SAC is further underscored by the fact that the elimination of SAC is highly dependent on these metabolic processes rather than direct renal clearance. mdpi.com The extensive renal reabsorption of SAC contributes to its long elimination half-life, emphasizing the importance of its conversion to the more readily excretable N-acetylated form. nih.gov

Detailed Research Findings on Hepatic and Renal Enzyme Activities

| Species | Tissue Fraction | Enzymatic Reaction | Key Finding | Reference |

| Human | Hepatic and Renal Enzyme Fractions | N-acetylation of SAC vs. Deacetylation of NAc-SAC | Deacetylation activity was found to be more than 10 times higher than N-acetylation activity. | researchgate.net |

| Rat | Liver and Kidney S9 Fractions | N-acetylation and Deacetylation | Both tissues catalyzed the N-acetylation of SAC and the deacetylation of NAc-SAC. | nih.gov |

| Dog | Liver and Kidney S9 Fractions | N-acetylation and Deacetylation | Both tissues catalyzed the N-acetylation of SAC and the deacetylation of NAc-SAC, with the kidney showing particularly high deacetylation activity. | nih.govmdpi.com |

Pharmacokinetics and Disposition in Biological Systems

Absorption and Systemic Distribution Studies

N-Acetyl-S-allyl-L-cysteine is a major metabolite formed following the oral administration and subsequent absorption of S-allyl-L-cysteine (SAC). Studies in animal models demonstrate that SAC is exceptionally well-absorbed from the gastrointestinal tract, exhibiting a high oral bioavailability of over 90% in rats and dogs. researchgate.netnih.govnih.gov Following absorption, SAC is distributed systemically and undergoes metabolism, primarily through N-acetylation in the liver and kidneys, to form N-Acetyl-S-allyl-L-cysteine. researchgate.netnih.gov

The presence of N-Acetyl-S-allyl-L-cysteine and its sulfoxide (B87167) metabolite, N-acetyl-S-allylcysteine sulfoxide (NAc-SACS), has been confirmed in plasma, indicating their systemic distribution after the initial absorption and metabolism of the parent compound. nih.govnih.gov The conversion process involves N-acetyltransferases, which are predominantly found in the liver and kidney. researchgate.net In vitro studies using liver and kidney S9 fractions from both rats and dogs have shown that these tissues can catalyze both the N-acetylation of SAC to N-Acetyl-S-allyl-L-cysteine and the reverse reaction, deacetylation. nih.gov

Elimination and Excretion Profiles

The primary route of elimination for absorbed S-allyl-L-cysteine is through renal excretion, predominantly in the form of its N-acetylated metabolites. nih.gov In studies conducted on rats, the vast majority of an orally administered dose of SAC was recovered in the urine as N-Acetyl-S-allyl-L-cysteine and its sulfoxide derivative. nih.gov Specifically, over a 24-hour period, approximately 80% of the dose was excreted as N-Acetyl-S-allyl-L-cysteine, with an additional 11% excreted as N-acetyl-S-allylcysteine sulfoxide (NAc-SACS). nih.gov Only a very small fraction of the parent compound, SAC, was found unchanged in the urine (around 2.9%). researchgate.netnih.gov

Another study in rats reported that after administration of SAC, nearly 30–40% of the dose was recovered in the urine as N-Acetyl-S-allyl-L-cysteine, and 5–10% was recovered as its sulfoxide metabolite. researchgate.net In human volunteers who consumed garlic, N-Acetyl-S-allyl-L-cysteine was identified in the urine, with an estimated elimination half-life of approximately 6.0 hours. nih.gov

| Metabolite | Percentage of Dose Excreted in Urine (24h) - Study 1 nih.gov | Percentage of Dose Excreted in Urine (24h) - Study 2 researchgate.net |

|---|---|---|

| N-Acetyl-S-allyl-L-cysteine | 80% | 30-40% |

| N-acetyl-S-allylcysteine sulfoxide | 11% | 5-10% |

| S-allyl-L-cysteine (Unchanged) | 2.9% | ~1.5% |

The pharmacokinetic behavior of N-Acetyl-S-allyl-L-cysteine is heavily influenced by the renal handling of its precursor, SAC. nih.gov Research has revealed that SAC undergoes extensive renal reabsorption after being filtered by the glomeruli. nih.govnih.gov This is evidenced by a very low renal clearance value for SAC, measured at less than 0.01 L/h/kg in dogs and 0.016 L/h/kg in rats. nih.govnih.gov

This efficient reabsorption process limits the direct urinary excretion of unchanged SAC and contributes to its long elimination half-life. nih.gov The retained SAC remains in systemic circulation, allowing for continuous metabolism into N-Acetyl-S-allyl-L-cysteine and N-acetyl-S-allylcysteine sulfoxide. nih.gov This creates a cycle of urinary excretion of the parent compound, followed by renal reabsorption and systemic recirculation, which ultimately facilitates its conversion to N-acetylated forms that are then more readily excreted. researchgate.netnih.gov

Comparative Pharmacokinetic Analyses in Animal Models

Pharmacokinetic studies of S-allyl-L-cysteine and its primary metabolite, N-Acetyl-S-allyl-L-cysteine, have revealed notable differences across various animal models, particularly between rats and dogs. researchgate.netnih.gov

A key distinction lies in the elimination half-life of the parent compound SAC, which is significantly longer in dogs (approximately 12 hours) compared to rats. nih.gov This extended half-life in dogs is attributed to the combination of extensive renal reabsorption and differences in metabolic activity. researchgate.netnih.gov Specifically, dog kidneys have been found to possess extremely high deacetylation activity. researchgate.net This suggests that in dogs, N-Acetyl-S-allyl-L-cysteine can be efficiently converted back to SAC, prolonging the presence of the parent compound in the body. researchgate.netnih.gov

In contrast, N-Acetyl-S-allyl-L-cysteine is largely excreted in rats, indicating that deacetylation is less pronounced. researchgate.net When N-Acetyl-S-allyl-L-cysteine is administered intravenously to rats or dogs, the parent compound SAC appears in the plasma, confirming that this reverse metabolic pathway occurs in both species, though to different extents. nih.gov

| Parameter | Rats | Dogs | Reference |

|---|---|---|---|

| SAC Oral Bioavailability | >90% | >90% | researchgate.netnih.gov |

| SAC Elimination Half-life | Shorter than in dogs | Long (approx. 12 hours) | researchgate.netnih.gov |

| Primary Urinary Metabolite | N-Acetyl-S-allyl-L-cysteine is largely excreted | Metabolism is influenced by high deacetylation activity | researchgate.net |

| Key Metabolic Feature | N-acetylation is a primary metabolic pathway for excretion | High renal deacetylation activity (NAc-SAC back to SAC) | researchgate.netnih.gov |

Biological Activities and Therapeutic Potential in Research Models

Antioxidant Mechanisms and Oxidative Stress Modulation

N-Acetyl-S-allyl-L-cysteine (NASAC), a derivative of the garlic compound S-allyl-L-cysteine (SAC), exhibits significant antioxidant properties through various mechanisms. These include the direct neutralization of harmful reactive molecules, enhancement of the body's intrinsic antioxidant defenses, and the mitigation of cellular and tissue damage caused by oxidative stress.

N-Acetyl-S-allyl-L-cysteine and its related compounds have demonstrated the ability to directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct antioxidant activity is crucial in neutralizing harmful free radicals that can damage cells. Research has shown that S-allyl-cysteine (SAC), a closely related compound, can effectively scavenge superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite anions (ONOO⁻) nih.govresearchgate.net. The thiol group (-SH) in N-acetylcysteine, a component of NASAC, is key to its radical scavenging property, either through direct thiol-disulfide exchange or by boosting glutathione (B108866) levels researchgate.net. While the direct scavenging efficiency of NAC against some primary ROS like hydrogen peroxide and superoxide anions is considered relatively low at physiological pH, it effectively counteracts oxidants like hydroxyl radicals and hypochlorous acid researchgate.netmdpi.com. This capacity for direct engagement with a range of reactive species underscores its role in preventing oxidative damage mdpi.com.

A key aspect of the antioxidant activity of N-Acetyl-S-allyl-L-cysteine lies in its ability to bolster the body's own antioxidant defenses, particularly through the glutathione (GSH) pathway. N-acetylcysteine (NAC) serves as a precursor for L-cysteine, which is a crucial building block for the synthesis of glutathione, the body's primary endogenous antioxidant italjmed.orgitaljmed.orgplos.org. By supplying cysteine, NAC helps to replenish and maintain intracellular GSH levels, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful substances researchgate.netnih.govresearchgate.net. This is significant because a deficiency in the pathway that produces glutathione can lead to reduced synthesis of this vital antioxidant italjmed.orgitaljmed.org.

Furthermore, compounds like S-allylmercapto-N-acetylcysteine have been shown to induce the nuclear translocation of Nrf2, a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes nih.govnih.gov. Activation of the Nrf2-dependent antioxidant response is a mechanism by which these compounds protect cells from oxidative stress nih.govresearchgate.net. Studies have also indicated that supplementation with NAC can lead to an increase in the activity of antioxidant enzymes such as glutathione peroxidase italjmed.orgitaljmed.org.

The antioxidant capabilities of N-Acetyl-S-allyl-L-cysteine and its parent compounds have been demonstrated to translate into protective effects against oxidative damage in various experimental settings. In animal models, oral supplementation with NAC has been shown to attenuate the loss of dopaminergic terminals in mice overexpressing α-synuclein, a model relevant to Parkinson's disease plos.org. Similarly, S-allyl cysteine has been found to mitigate oxidative damage and improve neurological outcomes in a rat model of focal cerebral ischemia nih.govresearchgate.net.

In cellular models, NAC has been shown to protect cardiomyocytes from damage induced by hydrogen peroxide by reducing ROS levels and preserving mitochondrial function amegroups.org. It has also been found to reduce the cytotoxic effects of protein glycation, a process that can lead to increased ROS levels and apoptosis nih.gov. Furthermore, in diabetic rat models, NAC supplementation has been observed to decrease lipid peroxidation and protein oxidation in the submandibular glands rsdjournal.org. Combination therapy including S-allyl cysteine has also shown to modulate oxidative stress markers in the kidneys of diabetic rats emerald.com. These findings highlight the therapeutic potential of these compounds in conditions associated with significant oxidative stress plos.orgscienceopen.comnih.gov.

Anti-inflammatory Effects and Immune Response Modulation

Beyond its antioxidant properties, N-Acetyl-S-allyl-L-cysteine and related compounds exhibit significant anti-inflammatory and immunomodulatory effects. These actions are primarily achieved by inhibiting key pro-inflammatory signaling pathways and regulating the production of inflammatory mediators like cytokines and chemokines.

A central mechanism for the anti-inflammatory action of N-Acetyl-S-allyl-L-cysteine is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. N-acetylcysteine (NAC) has been shown to suppress the activation of NF-κB triggered by inflammatory stimuli like tumor necrosis factor (TNF) researchwithrutgers.com. This suppression prevents the subsequent steps of the inflammatory cascade, including the phosphorylation and degradation of IκB and the translocation of NF-κB to the nucleus researchwithrutgers.com.

Studies have demonstrated that NAC can inhibit the TLR4/NF-κB pathway, which is involved in the inflammatory response in cardiac tissue mdpi.com. In animal models, oral NAC supplementation was associated with a decrease in the nuclear localization of NF-κB in the brain plos.org. The ability of NAC and its derivatives to interfere with this central inflammatory pathway underscores their potential to mitigate inflammation in various disease models mdpi.commdpi.com.

Consistent with its ability to inhibit pro-inflammatory pathways, N-Acetyl-S-allyl-L-cysteine and its parent compounds can modulate the production of cytokines and chemokines, which are key signaling molecules in the immune response. In studies using human peripheral blood mononuclear cells, N-acetylcysteine (NAC) was found to up-regulate the production of certain pro-inflammatory cytokines such as IL-1β and IFN-γ, while down-regulating the anti-inflammatory cytokine IL-10 nih.govnih.govresearchgate.netelsevierpure.com.

However, in a model of 5-Fluorouracil-induced cardiotoxicity, NAC treatment significantly decreased the protein levels of pro-inflammatory markers, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) mdpi.com. This suggests that the effect of NAC on cytokine production can be context-dependent. The anti-inflammatory properties of NAC are also linked to its ability to reduce the production of interleukins and the expression of TNF-α italjmed.orgitaljmed.org.

Anti-proliferative and Chemopreventive Research

Research into sulfur-containing compounds demonstrates significant potential in curbing the growth of cancerous cells across various models. S-allyl-L-cysteine (SAC) has been shown to suppress the proliferation of human bladder cancer cell lines in a time- and dose-dependent manner. nih.gov In breast cancer research, SAC confirmed an anti-proliferative potential in MCF-7 cells and a moderate effect in MDA-MB-231 cells. mdpi.com The anti-proliferative effects of SAC have also been noted in other cancer cell lines, including prostate, ovarian, nasopharyngeal, and esophageal cancers. mdpi.com

Similarly, N-acetylcysteine (NAC) has been described as having the ability to inhibit proliferation. mdpi.com In-vivo supplementation of NAC was found to inhibit the proliferation of breast cancer cells. nih.gov However, the relationship between NAC and cancer cell proliferation is complex; while some studies suggest inhibition, others indicate that under certain conditions, it might promote the progression of pre-existing cancers in mice by reducing oxidative stress within the cancer cells. examine.com A mitochondria-targeted version of NAC, Mito10-NAC, was found to be nearly 2000-fold more effective than NAC in inhibiting the proliferation of several cancer cell types, including pancreatic cancer cells. nih.gov

| Compound | Cancer Model / Cell Line | Observed Effect | Reference |

|---|---|---|---|

| S-allyl-L-cysteine (SAC) | Human Bladder Cancer Cells (HTB5, T24R2, etc.) | Markedly suppressed proliferation in a time- and dose-dependent manner. | nih.gov |

| S-allyl-L-cysteine (SAC) | Breast Adenocarcinoma (MCF-7, MDA-MB-231) | Confirmed anti-proliferative potential. | mdpi.com |

| S-allyl-L-cysteine (SAC) | Non-Small-Cell Lung Carcinoma (A549) | Significantly inhibited proliferation in vitro. | researchgate.net |

| N-acetylcysteine (NAC) | Breast Cancer | In vivo supplementation inhibited cell proliferation. | nih.gov |

| N-acetylcysteine (NAC) | Pancreatic Cancer (MiaPaCa-2) | High concentrations (>50 mM) inhibited ATP levels and cell proliferation. | nih.gov |

The induction of apoptosis, or programmed cell death, is a key mechanism for the anti-cancer effects of these sulfur compounds. In human bladder cancer cells, SAC treatment significantly enhanced apoptosis. nih.gov This was accompanied by a cell cycle arrest in the S phase and an increased expression of apoptosis-related genes, including caspases-3, -8, and -9, poly (ADP-ribose) polymerase (PARP), and cytochrome c. nih.gov Furthermore, SAC treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov

N-acetylcysteine (NAC) has also been shown to induce apoptosis in various cell lines. In human leukemia cells (HL-60 and U937), NAC was found to induce extensive production of reactive oxygen species (ROS), leading to cell death with apoptotic features. mdpi.com In H9c2 cells, NAC-induced apoptosis occurred primarily through the mitochondria-dependent pathway, involving the activation of caspase-9 and -3, the release of cytochrome c, and the translocation of Bax to the mitochondria. nih.gov Studies have also shown that NAC can protect other cell types, such as stem cells of the apical papilla (SCAP), from apoptosis while enhancing their proliferation and differentiation. frontiersin.org

| Compound | Cancer Model / Cell Line | Mechanism of Apoptosis | Reference |

|---|---|---|---|

| S-allyl-L-cysteine (SAC) | Human Bladder Cancer (T24, T24R2) | Increased expression of caspases-3, -8, -9, and PARP; decreased Bcl-2; increased Bax. | nih.gov |

| N-acetylcysteine (NAC) | Human Leukemia (HL-60, U937) | Induction of massive oxidative stress and ROS production. | mdpi.com |

| N-acetylcysteine (NAC) | Cardiomyoblast-like cells (H9c2) | Mitochondria-dependent pathway: activation of caspases-9 and -3, release of cytochrome c. | nih.gov |

| N-acetylcysteine (NAC) | Glial C6 and MN9D cells | Modulation of group I metabotropic glutamate (B1630785) receptor activity, reducing oxidative stress. | plos.org |

The role of these compounds in cancer prevention and progression is an area of active investigation. Preclinical studies have suggested that N-acetylcysteine (NAC) has potential anti-cancer and chemopreventive properties. nih.gov A large nationwide cohort study in Taiwan provided clinical evidence supporting the potential anticancer effects of long-term NAC use in patients with COPD, showing a lower risk for cancers such as hepatocellular carcinoma, colorectal cancer, and breast cancer. nih.gov

However, the relationship is nuanced. Research in mouse models has suggested that while NAC may inhibit certain cancer cells, it could also promote the progression and metastasis of some pre-existing cancers, such as skin, liver, and lung cancer, by reducing oxidative stress which can protect cancer cells. examine.com High therapeutic doses of NAC were found to cause metastatic spread of malignant melanoma in mice, not due to an antioxidant effect, but through other mechanisms involving the utilization of L-Gln by metastatic cells. mdpi.com This highlights that the effect of NAC on cancer progression can be highly context-dependent. examine.com S-allyl-L-cysteine (SAC) has also been investigated for its chemopreventive effects, with studies showing it can effectively suppress the growth and malignant progression of human non-small-cell lung cancer in vivo. researchgate.net

Neuroprotective Research and Neurological Disorder Models

Endoplasmic reticulum (ER) stress is implicated in a variety of neurological diseases, including brain ischemia, Alzheimer's disease, and Parkinson's disease. nih.govnih.gov S-allyl-L-cysteine (SAC) has demonstrated significant protective effects against ER stress-induced neurotoxicity in research models. nih.govnih.gov Studies using cultured rat hippocampal neurons and organotypic hippocampal slice cultures have shown that SAC can protect against neuronal death induced by ER stress. nih.govcore.ac.uk The neuroprotective effects of SAC in this context appear to extend beyond its antioxidant properties, suggesting a more specific mechanism of action. nih.gov While SAC shows this protective activity, related antioxidant compounds like N-acetylcysteine (NAC) did not show the same effect on certain pathways involved in ER stress-induced cell death. researchgate.netnih.gov

A key mechanism underlying the neuroprotective effects of S-allyl-L-cysteine (SAC) against ER stress is its ability to modulate calpain activity. nih.govscienceopen.com Calpains are a family of calcium-dependent cysteine proteases that are activated during ER stress and contribute to neuronal death. nih.gov Research has demonstrated that SAC directly suppresses calpain activity. nih.govnih.gov This inhibition is achieved through the binding of SAC to the Ca2+-binding domain of the calpain enzyme. nih.govnih.gov

In cultured hippocampal neurons, SAC was shown to prevent the degradation of α-spectrin, a substrate of calpain, which is typically broken down during ER stress. nih.govscienceopen.com In-vitro assays confirmed that SAC inhibits calpain activity in a concentration-dependent manner. scienceopen.com Notably, this inhibitory effect on calpain activity is specific to SAC, as related compounds N-acetylcysteine (NAC) and L-cysteine were found to have no effect on calpain activity. researchgate.netnih.govresearchgate.net This direct suppression of calpain is a significant factor in SAC's ability to protect neurons from ER stress-induced death. nih.gov

| Research Model | Condition | Observed Effect of SAC | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Cultured rat hippocampal neurons | ER Stress-Induced Neurotoxicity | Significant protective effects against neuronal death. | Attenuation of caspase-12 activation. | nih.govcore.ac.uk |

| Organotypic hippocampal slice cultures | ER Stress | Exerted significant protective effects. | Direct suppression of calpain activity. | nih.govnih.gov |

| In vitro cell-free assay | Calpain Activity | Inhibited recombinant calpain activity in a concentration-dependent manner. | Binding to the Ca2+-binding domain of calpain. | nih.govscienceopen.com |

Effects on Amyloid-β Peptide Production

The accumulation of amyloid-β (Aβ) peptides is a key pathological hallmark in Alzheimer's disease. Research has investigated the potential of N-Acetylcysteine (NAC) and S-Allyl-L-cysteine (SAC) to modulate Aβ production.

In an in vitro model using neurons differentiated from Down syndrome patient-derived induced pluripotent stem cells (iPSCs), which inherently secrete more Aβ, treatment with the antioxidant NAC significantly suppressed Aβ secretion. This suggests that oxidative stress plays a crucial role in controlling Aβ levels in these neurons. Specifically, NAC administration was found to reduce the production of Aβ42 in neurons with trisomy 21. Further studies in rat models with Aβ-induced Alzheimer's-like pathology showed that N-Acetylcysteine amide (NACA), a derivative of NAC, could reduce the Aβ protein content in the hippocampus. In mice injected with aggregated Aβ, pretreatment with NAC led to improved memory and learning, which was associated with the reversal of biochemical changes induced by Aβ.

Similarly, SAC and its derivatives, S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have been shown to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging. SAC has also demonstrated protective effects against Aβ-induced cell death in various neuronal cell lines and cultures.

| Compound | Research Model | Key Findings | Citations |

|---|---|---|---|

| N-Acetylcysteine (NAC) | Neurons from Down syndrome patient iPSCs | Significantly suppressed the secretion of amyloid-β. | |

| N-Acetylcysteine amide (NACA) | Rat model of Aβ-induced Alzheimer's-like pathology | Reduced amyloid-β protein content in the hippocampus. | |

| N-Acetylcysteine (NAC) | Mouse model with aggregated Aβ injection | Improved learning and memory deficits; reversed Aβ-induced biochemical changes. | |

| S-Allyl-L-cysteine (SAC) and derivatives | D-galactose-induced aging mouse model | Decreased the production of amyloid-β peptide in the brain. | |

| S-Allyl-L-cysteine (SAC) | Neuronal cell cultures (PC12, hippocampal neurons) | Protected against amyloid-β-induced cell death. |

Impact on Dopaminergic Neuron Integrity in Parkinson's Disease Models

The degeneration of dopaminergic neurons in the substantia nigra is a primary characteristic of Parkinson's disease (PD). The neuroprotective potential of NAC and SAC has been explored in various PD models.

In a clinical study, patients with Parkinson's disease who received NAC showed significantly increased dopamine (B1211576) transporter (DAT) binding in the caudate and putamen, regions of the brain affected by the disease. This increase, ranging from 4.4% to 7.8%, was accompanied by a significant improvement in clinical symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). In vitro studies using human-derived midbrain dopamine neurons showed that NAC exposure resulted in significantly more neurons surviving after being exposed to the neurotoxin rotenone (B1679576). Animal models have corroborated these findings; in a mouse model where PD is induced by overexpressing α-synuclein, oral NAC protected dopaminergic terminals from loss. Furthermore, in EAAC1-/- mice, which exhibit age-dependent loss of dopaminergic neurons due to chronic oxidative stress, NAC treatment substantially reduced this neuronal loss.

Research has also shown that hydrophilic cysteine-containing compounds, including SAC, exert neuroprotective effects against dopaminergic neuron injury in a murine model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).

| Compound | Research Model | Key Findings | Citations |

|---|---|---|---|

| N-Acetylcysteine (NAC) | Parkinson's disease patients | Increased dopamine transporter binding by 4-9%; improved UPDRS scores by ~14%. | |

| N-Acetylcysteine (NAC) | Human midbrain dopamine neurons (in vitro) | Protected neurons from rotenone-induced death. | |

| N-Acetylcysteine (NAC) | EAAC1-/- mouse model of chronic oxidative stress | Substantially reduced the age-dependent loss of dopaminergic neurons. | |

| S-Allyl-L-cysteine (SAC) | MPTP mouse model of Parkinson's disease | Exerted neuroprotective effects against dopaminergic neuron injury. |

Research on Metabolic Regulation

Glycemic Control and Anti-diabetic Investigations

Both NAC and SAC have been investigated for their effects on glucose metabolism and potential anti-diabetic properties.

In studies using KK-Ay mice, a model for type 2 diabetes, NAC administration improved glucose tolerance. Similarly, in high-fat diet-fed mice, NAC also improved glucose tolerance. The research indicated a dose-dependent effect, with specific concentrations being optimal for enhancing insulin (B600854) sensitivity. However, some studies in humans with type 2 diabetes did not find a short-term benefit from NAC supplementation on glucose metabolism or β-cell function.

S-allyl cysteine (SAC) has also demonstrated antihyperglycemic properties. In streptozotocin (B1681764) (STZ)-induced diabetic rats, oral administration of SAC for 45 days resulted in a significant reduction in blood glucose levels. This effect was comparable to the standard anti-diabetic drug, glyclazide. Another garlic-derived compound, S-allyl cysteine sulfoxide (B87167) (alliin), was also found to enhance glucose homeostasis and improve insulin sensitivity in diet-induced obese mice. Combination therapy of SAC with Taurine (B1682933) in diabetic rats also showed a decrease in blood glucose levels.

| Compound | Research Model | Key Findings | Citations |

|---|---|---|---|

| N-Acetylcysteine (NAC) | KK-Ay diabetic mice | Improved glucose tolerance. | |

| N-Acetylcysteine (NAC) | High-fat diet-induced diabetic mice | Improved glucose tolerance and insulin sensitivity with prolonged treatment. | |

| N-Acetylcysteine (NAC) | Humans with Type 2 Diabetes | No significant short-term changes in glycemic control or glucose tolerance were observed. | |

| S-Allyl-L-cysteine (SAC) | STZ-induced diabetic rats | Significantly decreased blood glucose and glycosylated hemoglobin levels. | |

| S-allyl cysteine sulfoxide (alliin) | Diet-induced obese mice | Enhanced glucose homeostasis and increased insulin sensitivity. | |

| S-Allyl-L-cysteine (SAC) with Taurine | NA/STZ-induced diabetic rats | Improved glucose levels and glucose tolerance. |

Lipid Metabolism Modulation Studies

Dyslipidemia is a common feature of metabolic disorders. Studies have examined the ability of NAC and SAC to modulate lipid profiles.

In middle-aged hypercholesterolemic mice, NAC supplementation prevented the rise in total and LDL cholesterol levels and was associated with a decrease in lipid peroxidation. Research in preclinical models of non-alcoholic fatty liver disease (NAFLD) suggests that NAC can block hepatic lipid accumulation. This is partly achieved by regulating transcriptional factors like SREBP-1c and PPARγ. In bone marrow stromal cell-derived adipocytes, NAC treatment led to a decrease in lipid droplets.

S-Allyl-L-cysteine (SAC) and related organosulfur compounds have also shown beneficial effects on lipid metabolism. In rats fed a high carbohydrate, high fat diet, SAC helped ameliorate the diabetic profile and plasma lipid and lipoprotein levels. In human HepG2 cells, SAC was found to prevent free fatty acid-induced lipid accumulation. Studies in STZ-induced diabetic rats showed that SAC treatment could reduce serum lipid concentrations. In diet-induced obese mice, a related compound, alliin (B105686), decreased total triglycerides and free fatty acids while increasing high-density lipoprotein (HDL).

| Compound | Research Model | Key Findings | Citations |

|---|---|---|---|

| N-Acetylcysteine (NAC) | Hypercholesterolemic mice | Decreased serum total and LDL cholesterol; reduced lipid peroxidation. | |

| N-Acetylcysteine (NAC) | Preclinical NAFLD models | Blocked hepatic lipid accumulation by regulating SREBP-1c and PPARγ. | |

| S-Allyl-L-cysteine (SAC) | Rats on a high carbohydrate, high fat diet | Improved plasma lipid and lipoprotein levels. | |

| S-Allyl-L-cysteine (SAC) | Human HepG2 cells | Prevented free fatty acid-induced lipid accumulation. | |

| S-allyl cysteine sulfoxide (alliin) | Diet-induced obese mice | Decreased triglycerides and free fatty acids; increased HDL. |

Hepatoprotective Research

The liver is a central organ in metabolism and detoxification, and its protection from injury is crucial. NAC is well-known for its hepatoprotective effects, particularly in the context of drug-induced liver injury. In a rat model of Adriamycin-induced hepatotoxicity, NAC administration regulated oxidative stress parameters and other markers of liver injury, demonstrating a hepatoprotective effect. In an experimental model of hepatocellular carcinoma, NAC showed hepatoprotective properties by preserving liver structure, slowing the formation of dysplastic nodules, and preventing an increase in liver enzymes like ALT and GGT.

S-Allyl-L-cysteine has also been reported to possess anti-hepatotoxic effects. These findings highlight the potential of both compounds to protect the liver from various insults in experimental settings.

| Compound | Research Model | Key Findings | Citations |

|---|---|---|---|

| N-Acetylcysteine (NAC) | Rat model of drug-induced liver injury (Adriamycin) | Regulated oxidative stress parameters and reduced liver injury markers. | |

| N-Acetylcysteine (NAC) | Rat model of hepatocellular carcinoma | Preserved liver microstructure and slowed nodule formation. | |

| S-Allyl-L-cysteine (SAC) |

Research on Cardiovascular System Modulation

N-Acetyl-S-allyl-L-cysteine is the N-acetylated metabolite of S-allyl-L-cysteine (SAC), a prominent organosulfur compound derived from garlic. nih.gov Research into related compounds, particularly SAC and N-acetylcysteine (NAC), has provided insights into potential cardiovascular effects.

In a study using an acute myocardial infarction (AMI) rat model, the parent compound SAC demonstrated significant cardioprotective effects. researchgate.net Rats pretreated with SAC showed a notable reduction in mortality and infarct size following an induced heart attack. researchgate.net This research suggests that SAC may mediate its protective effects through a pathway involving hydrogen sulfide (B99878) (H₂S), a known cardioprotective signaling molecule. researchgate.net The study found that SAC treatment increased the activity and expression of cystathionine-γ-lyase (CSE), the primary enzyme responsible for H₂S production in the heart. researchgate.net

Furthermore, numerous preclinical studies have highlighted the positive cardiovascular effects of NAC. Animal studies have shown that NAC can decrease the development and progression of atherosclerosis. nih.gov It has been observed to reduce inflammation, suppress superoxide production, and attenuate atherosclerosis in diabetic mouse models by reducing oxidative stress. nih.gov In a murine model of early-stage atherosclerosis, NAC treatment was found to restore the cardioprotective effect of ischemic postconditioning, a technique that can be compromised by high-fat diet-induced oxidative stress. nih.gov A systematic review and meta-analysis of 28 randomized controlled trials involving 2,174 patients suggests a potential benefit of NAC as an adjuvant therapy for protecting the heart against reperfusion injury, which can occur when blood flow is restored to the heart after a period of ischemia. frontiersin.org

Table 1: Summary of Research Findings on Cardiovascular Modulation by Related Compounds

| Compound | Model | Key Findings | Potential Mechanism |

|---|---|---|---|

| S-allyl-L-cysteine (SAC) | Acute Myocardial Infarction (Rat Model) | Significantly lowered mortality and reduced infarct size. researchgate.net | Mediated via a hydrogen sulfide (H₂S)-related pathway; upregulated CSE expression and activity. researchgate.net |

| N-acetylcysteine (NAC) | Atherosclerosis (Animal Models) | Decreased development and progression of atherosclerosis. nih.gov | Reduced inflammation and oxidative stress. nih.gov |

| N-acetylcysteine (NAC) | Myocardial Ischemia/Reperfusion (Murine Model) | Restored the cardioprotective effect of ischemic postconditioning. nih.gov | Reduced oxidative damage, suggested by normalization of the GSSG/GSH ratio. nih.gov |

Investigations into Sleep Quality and Autonomic Nervous System Regulation

The potential for S-allyl-L-cysteine (SAC), the precursor to N-Acetyl-S-allyl-L-cysteine, to influence sleep quality and regulate the autonomic nervous system has been the subject of recent clinical research. ffhdj.com The autonomic nervous system plays a crucial role in regulating physiological functions during sleep, and its dysregulation is often associated with poor sleep quality. dovepress.comresearchgate.net

The proposed mechanism for these effects is the potential of SAC to regulate the autonomic nervous system, although this was an expectation guiding the study rather than a measured outcome. ffhdj.com

Table 2: Effects of S-allyl-L-cysteine (SAC) Enriched Extract on Sleep Quality

| Assessment Tool | Metric | Result in SAC Group (Subgroup Analysis) |

|---|---|---|

| OSA-MA | Initiation and maintenance of sleep | Significantly increased vs. placebo. ffhdj.com |

| OSA-MA | Sleepiness on rising | Significantly increased vs. placebo. ffhdj.com |

| PSQI-J | Total Score | Decreased vs. placebo. ffhdj.com |

| PSQI-J | Subjective sleep quality (C1) | Decreased vs. placebo. ffhdj.com |

| PSQI-J | Sleep latency (C2) | Decreased vs. placebo. ffhdj.com |

Impact on Steroidogenesis Research

Research has explored the effect of S-allyl-L-cysteine (SAC) on steroidogenesis, specifically testosterone (B1683101) production, in animal and in vitro models. nih.govresearchgate.netnih.gov This is relevant as pharmacokinetic studies have shown that SAC is metabolized in vivo to its N-acetylated form, N-Acetyl-S-allyl-L-cysteine. nih.gov

A study involving male mice and mouse testis-derived I-10 cells investigated the impact of SAC on testosterone synthesis. researchgate.netelsevierpure.com In the animal experiment, a single administration of SAC significantly increased testosterone levels in both the plasma and the testes. nih.govdntb.gov.ua This increase in testosterone occurred without a corresponding change in the plasma levels of luteinizing hormone (LH), which typically stimulates testosterone production. researchgate.net

The investigation into the mechanism of action found that SAC increased the levels of phosphorylated protein kinase A (p-PKA) in the testes. nih.govnih.gov Similar results were observed in the I-10 cell line. researchgate.net These findings suggest that SAC enhances testosterone production by activating the PKA pathway, a key signaling cascade in steroidogenesis. nih.govelsevierpure.com

It is important to note that while SAC is a direct precursor to N-Acetyl-S-allyl-L-cysteine, the researchers state that the N-acetylated form of SAC itself has not been reported to have a direct steroidogenic effect in either in vivo or in vitro studies. nih.gov

Table 3: Research Findings on S-allyl-L-cysteine (SAC) and Steroidogenesis

| Model | Parameter Measured | Result |

|---|---|---|

| Male BALB/c Mice | Plasma Testosterone Level | Significantly elevated. researchgate.netnih.gov |

| Male BALB/c Mice | Testis Testosterone Level | Significantly elevated. researchgate.net |

| Male BALB/c Mice | Plasma Luteinizing Hormone (LH) | No significant change. researchgate.net |

| Male BALB/c Mice & I-10 Cells | Phosphorylated Protein Kinase A (p-PKA) | Increased. nih.govnih.gov |

Mechanisms of Action at the Cellular and Molecular Level

Role as a Cysteine Precursor for Glutathione (B108866) Synthesis (Contextualizing N-Acetylcysteine relevance)

N-Acetyl-S-allyl-L-cysteine (NASAC) functions within a biochemical context established by its structural analog, N-acetyl-L-cysteine (NAC). NAC is well-recognized as a prodrug for the amino acid L-cysteine, which is a critical and rate-limiting substrate for the synthesis of glutathione (GSH). nih.govepo.org GSH is the most abundant intracellular free thiol and a principal antioxidant, essential for maintaining cellular redox homeostasis. nih.govcreative-peptides.com Administration of NAC effectively replenishes intracellular L-cysteine and, consequently, GSH levels, which is particularly crucial in states of GSH deficiency or high oxidative stress. nih.gov

Similarly, organosulfur compounds like S-allyl-L-cysteine (SAC), the parent compound of NASAC, are also utilized by the body as a source of cysteine for GSH synthesis. epo.org NASAC is a known metabolite of SAC, formed through N-acetylation in the liver and kidneys. nih.govresearchgate.net This metabolic relationship strongly suggests that NASAC, like NAC, serves as a bioavailable source of cysteine. By providing this essential precursor, NASAC supports the replenishment of the intracellular GSH pool, thereby bolstering the cell's primary antioxidant defense system. nih.govepo.org

Direct Conjugation with Xenobiotics and Toxic Metabolites (Contextualizing N-Acetylcysteine relevance)

The detoxification of xenobiotics and harmful metabolites is a critical cellular process, often involving conjugation with glutathione (GSH). This pathway ultimately leads to the formation and excretion of mercapturic acids (N-acetyl-L-cysteine conjugates). nih.gov N-Acetyl-S-allyl-L-cysteine (NASAC) is a direct product of this detoxification route. nih.govcaymanchem.com

The process begins when a xenobiotic or its reactive metabolite is conjugated with GSH. This initial conjugate is then metabolized through the sequential removal of glutamic acid and glycine (B1666218) residues, yielding a cysteine conjugate. nih.gov This cysteine conjugate is subsequently N-acetylated by the enzyme cysteine-S-conjugate N-acetyltransferase to form the final mercapturic acid, which is then excreted in the urine. nih.gov N-Acetyl-S-allyl-L-cysteine, also known as allylmercapturic acid, has been specifically identified as a urinary metabolite in humans following the consumption of garlic, which contains the precursor compound alliin (B105686). nih.govscienceopen.com This demonstrates its role as an end-product of the detoxification pathway for garlic-derived organosulfur compounds.

Modulation of Signal Transduction Pathways (e.g., Nrf2, NF-κB, EGFR, MAPK)

N-Acetyl-S-allyl-L-cysteine and its parent compound, S-allyl-L-cysteine (SAC), exert significant influence over key signal transduction pathways that regulate cellular responses to stress, inflammation, and survival.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. SAC is a known activator of this pathway. researchgate.netnih.gov It is proposed that SAC may bind to thiol groups on the cysteine residues of Keap1, the repressor protein that sequesters Nrf2 in the cytoplasm. researchgate.net This interaction leads to the release and stabilization of Nrf2, allowing it to translocate to the nucleus. thieme-connect.de Once in the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), driving the expression of numerous cytoprotective genes, including antioxidant enzymes. nih.govthieme-connect.de The activation of the Nrf2 pathway is strongly associated with the neuroprotective effects of SAC against ischemic injury. nih.gov N-acetylcysteine (NAC) is also known to activate the Nrf2 pathway. mdpi.com

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is central to the inflammatory response. SAC has been shown to inhibit the activation of NF-κB. nih.gov In human T-cells, SAC dose-dependently inhibited NF-κB activation induced by both tumor necrosis factor-alpha (TNF-α) and hydrogen peroxide. nih.gov By suppressing NF-κB, SAC can downregulate the expression of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory effects. plos.org

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are involved in regulating cell proliferation, differentiation, and apoptosis. SAC has been found to inhibit the activity of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. nih.gov Additionally, the thiol antioxidant NAC can block ERK activation induced by certain stimuli. thieme-connect.de

| Pathway | Effect of N-Acetyl-S-allyl-L-cysteine or Parent Compound (SAC) | Key Research Finding | Reference |

|---|---|---|---|

| Nrf2 | Activation | SAC treatment increases Nrf2 protein levels and subsequent activation of antioxidant response element pathway genes. | nih.gov |

| NF-κB | Inhibition | SAC exhibits a dose-dependent inhibition of NF-κB activation induced by TNF-α and H2O2. | nih.gov |

| MAPK (ERK) | Inhibition | SAC attenuates cerebral ischemic injury by inhibiting the activity of extracellular signal-regulated kinase (ERK). | nih.gov |

| EGFR | Data Not Available | Specific modulation of the EGFR pathway by N-Acetyl-S-allyl-L-cysteine has not been detailed in the provided search results. |

Regulation of Gene Expression

The influence of N-Acetyl-S-allyl-L-cysteine and its analogs on cellular function is deeply rooted in their ability to regulate the expression of a wide array of genes.

Studies using N-acetyl-L-cysteine (NAC) have demonstrated its capacity to induce widespread changes in gene expression. nih.gov In both normal human keratinocytes and colon carcinoma cells, NAC treatment resulted in an increasing number of differentially expressed genes over time, with connections to the induction of cellular differentiation and the inhibition of growth. nih.gov

S-allyl-L-cysteine (SAC), the precursor to N-Acetyl-S-allyl-L-cysteine, also modulates gene expression through its effects on transcription factors. By inhibiting the NF-κB signaling pathway, SAC can suppress the expression of NF-κB-dependent genes, including those encoding for inflammatory enzymes like COX-2 and iNOS, as well as matrix metalloproteinases (MMPs) that are involved in tissue remodeling. plos.org Conversely, through its activation of the Nrf2 transcription factor, SAC upregulates the expression of a suite of antioxidant and cytoprotective genes. nih.gov

Furthermore, SAC can influence the expression of enzymes involved in hydrogen sulfide (B99878) (H2S) metabolism. It has been observed to affect the expression of cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CTH), two key enzymes responsible for endogenous H2S production. nih.govnih.gov For instance, in certain cancer cell lines, high concentrations of SAC led to a reduction in the expression of the CTH gene. nih.gov

Involvement in Hydrogen Sulfide (H2S) and Sulfane Sulfur Species Pathways

N-Acetyl-S-allyl-L-cysteine and its related compounds are implicated in the intricate signaling pathways of hydrogen sulfide (H2S) and sulfane sulfur species. H2S is an important gaseous signaling molecule produced endogenously from L-cysteine by enzymes such as cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS). mdpi.comnih.gov

Both S-allyl-L-cysteine (SAC) and N-acetyl-L-cysteine (NAC) are considered sources or donors of H2S. nih.govmdpi.comnih.govmdpi.com Synthetic derivatives of cysteine, including SAC, can be enzymatically converted to H2S by CSE and CBS. cnr.it This generation of H2S is believed to be responsible for some of the observed therapeutic effects, such as the cardioprotective actions of garlic. nih.govnih.gov

Beyond H2S, these compounds are involved with sulfane sulfur species. Sulfane sulfur is defined as a sulfur atom with a zero or -1 oxidation state that is covalently bonded to another sulfur atom. portlandpress.com These species, which include persulfides (RSSH), are now recognized as key signaling molecules themselves, potentially mediating some of the biological effects previously attributed solely to H2S. nih.govportlandpress.com NAC has been shown to directly affect the cellular levels of sulfane sulfur. nih.gov In astrocytoma cells, NAC was found to elevate the level of sulfane sulfur, which correlated with an inhibition of cell proliferation. nih.gov The metabolism of L-cysteine can lead to the production of sulfane sulfur-containing compounds, which are involved in processes like protein sulfhydration and protection against oxidative stress. nih.gov

Enzymatic Activity Modulation (e.g., Cyclooxygenase, α-glucosidase)

N-Acetyl-S-allyl-L-cysteine has been shown to directly and indirectly modulate the activity of several key enzymes.

Cyclooxygenase (COX): The parent compound, S-allyl-cysteine (SAC), has demonstrated inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for producing prostaglandins. nih.govresearchgate.net In studies on gastric mucosal damage, SAC was found to attenuate the expression of inflammatory mediators, including COX-2. nih.gov This inhibition contributes to the compound's anti-inflammatory properties. researchgate.net

α-Glucosidase: Both SAC and N-acetylcysteine (NAC) have been found to inhibit α-glucosidase activity. researchgate.net This enzyme is involved in the breakdown of carbohydrates into simple sugars, and its inhibition is a target for managing hyperglycemia. In-vitro studies have shown that SAC and NAC can competitively inhibit α-glucosidase. researchgate.net Furthermore, NAC can act as an allosteric chaperone for the lysosomal enzyme α-glucosidase (GAA), improving its stability and enhancing its activity without interfering with the catalytic domain. nih.gov

Cytochrome P450 (CYP) Enzymes: N-Acetyl-S-allyl-L-cysteine itself has been shown to inhibit the activity of specific drug-metabolizing enzymes. At a concentration of 1 mM, it inhibited the reactions catalyzed by CYP2D6 and CYP1A2 by 19% and 26%, respectively. science.gov

| Enzyme | Compound | Effect | Key Research Finding | Reference |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | S-allyl-L-cysteine (SAC) | Inhibition | Indomethacin-induced expression of COX-2 was significantly attenuated with SAC treatment. | nih.gov |

| α-Glucosidase | S-allyl-L-cysteine (SAC) & N-acetylcysteine (NAC) | Inhibition | SAC and NAC exhibit marked in-vitro inhibition of α-glucosidase activity. | researchgate.net |

| α-Glucosidase (GAA) | N-acetylcysteine (NAC) | Enhancement/Stabilization | Acts as an allosteric chaperone, improving the stability of recombinant human GAA. | nih.gov |

| CYP2D6 | N-Acetyl-S-allyl-L-cysteine | Inhibition | Inhibited the reaction catalyzed by CYP2D6 by 19% at 1 mM concentration. | science.gov |

| CYP1A2 | N-Acetyl-S-allyl-L-cysteine | Inhibition | Inhibited the reaction catalyzed by CYP1A2 by 26% at 1 mM concentration. | science.gov |

Interaction with Disulfide Bonds

A fundamental mechanism of action for N-Acetyl-S-allyl-L-cysteine, inherited from its core N-acetyl-L-cysteine (NAC) structure, is its ability to interact with and reduce disulfide bonds. nih.govnih.gov L-cysteine is unique among the natural amino acids for its thiol (-SH) side chain, which is highly reactive and can form stable disulfide bonds (-S-S-) with other cysteine residues. creative-peptides.commdpi.com These bonds are crucial for the structure and stability of many proteins. creative-peptides.com

The N-acetyl derivative, NAC, functions as a potent disulfide-breaking agent. nih.gov Its free thiol group can readily participate in thiol-disulfide exchange reactions, effectively reducing disulfide bonds in proteins. This action is the basis for NAC's well-known mucolytic activity, where it breaks down the heavily cross-linked mucus glycoproteins, reducing viscosity. nih.gov

In Vitro Cellular Models

Cancer Cell Line Studies (e.g., MCF-7, MDA-MB-231)

Research into the anticancer properties of related sulfur compounds has frequently utilized the human breast adenocarcinoma cell lines MCF-7 and MDA-MB-231.

Studies on S-Allyl-L-cysteine (SAC) have demonstrated its potential to modulate key cellular processes in these cancer cell lines. In MCF-7 cells, SAC has been shown to induce late-stage apoptosis and decrease cell viability in a concentration- and time-dependent manner. nih.gov Furthermore, investigations into the effects of SAC on enzymes involved in hydrogen sulfide (H2S) metabolism, such as 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST), cystathionine γ-lyase (CTH), and cystathionine β-synthase (CBS), have been conducted in both MCF-7 and MDA-MB-231 cell lines. dntb.gov.ua One study observed a significant increase in MPST gene expression in both cell lines after a 24-hour incubation with 4.50 mM SAC. researchgate.net However, SAC had opposing effects on the expression of CTH and CBS in the two cell lines. researchgate.net Another study noted that while SAC exhibited antiproliferative potential in MCF-7 cells, its effect was more moderate in the MDA-MB-231 line. researchgate.net Interestingly, some research has found that allyl isothiocyanate (AITC), another sulfur-containing compound, did not inhibit but slightly promoted the proliferation of MDA-MB-231 cells, while it did have an inhibitory effect on MCF-7 cells. mdpi.com

Effects of S-Allyl-L-cysteine (SAC) on Breast Cancer Cell Lines

| Cell Line | Compound | Key Findings | References |

|---|---|---|---|

| MCF-7 | S-Allyl-L-cysteine (SAC) | Induction of late apoptosis; decreased cell viability. | nih.gov |

| MCF-7 and MDA-MB-231 | S-Allyl-L-cysteine (SAC) | Significant increase in MPST gene expression; opposing effects on CTH and CBS expression. | researchgate.net |

| MCF-7 | S-Allyl-L-cysteine (SAC) | Confirmed antiproliferative potential. | researchgate.net |

| MDA-MB-231 | S-Allyl-L-cysteine (SAC) | Moderate antiproliferative potential. | researchgate.net |

Neuronal Cell Culture Systems (e.g., Hippocampal Neurons, PC12 Cells, SH-SY5Y cells)

Neuronal cell culture systems are instrumental in investigating the neuroprotective potential of N-Acetyl-S-allyl-L-cysteine and its analogs.

S-Allyl-L-cysteine (SAC) has been shown to protect cultured rat hippocampal neurons and nerve growth factor (NGF)-differentiated PC12 cells from amyloid beta-protein (Aβ)- and tunicamycin-induced cell death. nih.gov This protective effect is suggested to be mediated through the attenuation of endoplasmic reticulum (ER) stress-induced neuronal death by preventing the activation of caspase-12. nih.gov However, SAC did not show protection against 4-hydroxynonenal-induced cell death in these neuronal models. nih.gov In the context of Alzheimer's disease models, both aged garlic extract (AGE) and SAC have demonstrated neuroprotective and neurorescue properties against reactive oxygen species (ROS)-mediated insults in neuronal cells. iu.edu

Studies involving N-acetylcysteine (NAC) in the SH-SY5Y human neuroblastoma cell line have explored its effects on hallmarks of Alzheimer's disease. Research has examined the impact of NAC on beta-amyloid secretion and tau phosphorylation following exposure to oxidative stress. researchgate.net In depressed rat models, NAC has been found to rescue hippocampal oxidative stress-induced neuronal injury by suppressing p38/JNK signaling. nih.gov

Neuroprotective Effects of SAC and NAC in Neuronal Cell Models

| Cell Model | Compound | Key Findings | References |

|---|---|---|---|

| Cultured Rat Hippocampal Neurons, PC12 cells | S-Allyl-L-cysteine (SAC) | Protection against amyloid beta- and tunicamycin-induced cell death; attenuation of ER stress. | nih.gov |

| Neuronal Cells | Aged Garlic Extract (AGE), S-Allyl-L-cysteine (SAC) | Neuroprotective and neurorescue properties against ROS-mediated insults. | iu.edu |

| SH-SY5Y Neuroblastoma Cells | N-acetylcysteine (NAC) | Studied for its effects on beta-amyloid secretion and tau phosphorylation under oxidative stress. | researchgate.net |

| Hippocampal Neurons (in depressed rat model) | N-acetylcysteine (NAC) | Rescued oxidative stress-induced neuronal injury via suppression of p38/JNK signaling. | nih.gov |

Chondrocyte Research Models

The potential of N-Acetyl-S-allyl-L-cysteine and related compounds in the context of osteoarthritis and cartilage degeneration is explored using chondrocyte research models.

Studies have reported that N-acetylcysteine (NAC) can protect chondrocytes from death induced by local anesthetics and impact injury. nih.govnih.gov In models of osteoarthritis, NAC has been shown to prevent nitric oxide-induced chondrocyte apoptosis and subsequent cartilage degeneration. researchgate.net This protective activity is believed to be mediated by glutathione. researchgate.net Furthermore, in an in vivo rat model, NAC demonstrated the ability to significantly prevent cartilage destruction and chondrocyte apoptosis. researchgate.net Research has also indicated that S-allyl cysteine (SAC) can suppress the senescence and apoptosis of chondrocytes, suggesting its potential to ameliorate osteoarthritis pathology. aging-us.com In a rat model of traumatic cartilage injury, NAC was found to be more effective in cartilage healing compared to a control group. jointdrs.org

In Vivo Animal Models

Rodent Models of Disease (e.g., Diabetic Nephropathy, Alzheimer's, Parkinson's, Liver Injury)

Rodent models of various human diseases are crucial for evaluating the systemic effects of N-Acetyl-S-allyl-L-cysteine and its related compounds.

Diabetic Nephropathy: In streptozotocin-nicotinamide-induced diabetic rats, S-Allyl-L-cysteine (SAC) has shown therapeutic potential against diabetic nephropathy by attenuating oxidative stress and inflammation. nih.gov Treatment with SAC resulted in decreased levels of blood glucose, glycated hemoglobin, and markers of renal damage, while also improving the antioxidant defense mechanism. nih.gov Another study using a similar rat model found that a combination of SAC and taurine (B1682933) modulated oxidative stress markers in the kidney and prevented oxidative damage. emerald.comrepec.org Research on N-acetylcysteine (NAC) in a type 2 diabetic rat model also demonstrated its ability to ameliorate diabetic nephropathy by reducing oxidative and endoplasmic reticulum stress. researchgate.net

Alzheimer's Disease: In a transgenic mouse model of Alzheimer's disease, S-Allyl-L-cysteine (SAC) was found to prevent synaptic degeneration and the abnormal phosphorylation of the tau protein. nih.govscienceopen.com Dietary intake of SAC has also been shown to decrease the production of amyloid-β in the brains of mice with D-galactose-induced aging. nih.govscienceopen.com Studies with N-acetylcysteine (NAC) in a rat model of Alzheimer's disease demonstrated that it could reverse cognitive loss and neuronal degeneration while minimizing intraneuronal tau expression. mdpi.com

Parkinson's Disease: In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, cysteine-containing compounds similar to SAC have been shown to exert neuroprotective effects against the loss of dopaminergic neurons. nih.govscienceopen.com S-allylcysteine has been reported to attenuate MPP+-induced neurotoxicity in the striatum of mice, with an antioxidant effect being partly responsible for its neuroprotective properties. researchgate.net Furthermore, oral N-acetyl-cysteine (NAC) has been found to attenuate the loss of dopaminergic terminals in α-synuclein overexpressing mice, a model for Parkinson's disease. plos.org Clinical data in Parkinson's disease patients suggests that NAC may have a direct effect on the dopamine (B1211576) system. jefferson.edu

Liver Injury: The protective effects of S-Allyl-L-cysteine (SAC) against acute liver injury have been investigated in rat models. In carbon tetrachloride (CCl4)-induced liver injury, SAC was found to decrease the damage by attenuating oxidative stress. nih.govresearchgate.net Similarly, in a lipopolysaccharide-induced sepsis model in rats, SAC showed protective effects on liver tissue. researchgate.net Studies on N-acetylcysteine (NAC) have also demonstrated its hepatoprotective effects in a rat model of indomethacin-induced apoptosis by mitigating endoplasmic reticulum stress. nih.gov

Therapeutic Effects of SAC and NAC in Rodent Disease Models

| Disease Model | Animal Model | Compound | Key Findings | References |

|---|---|---|---|---|

| Diabetic Nephropathy | Streptozotocin-nicotinamide-induced diabetic rats | S-Allyl-L-cysteine (SAC) | Attenuated oxidative stress and inflammation, decreased blood glucose and renal damage markers. | nih.gov |

| Alzheimer's Disease | Transgenic mice | S-Allyl-L-cysteine (SAC) | Prevented synaptic degeneration and abnormal tau phosphorylation. | nih.govscienceopen.com |

| Parkinson's Disease | MPTP-induced mice | S-Allyl-L-cysteine (SAC) | Attenuated MPP+-induced neurotoxicity in the striatum. | researchgate.net |

| Liver Injury | CCl4-induced rats | S-Allyl-L-cysteine (SAC) | Decreased liver injury by attenuating oxidative stress. | nih.govresearchgate.net |

| Diabetic Nephropathy | Type 2 diabetic rats | N-acetylcysteine (NAC) | Ameliorated diabetic nephropathy through reduction of oxidative and ER stress. | researchgate.net |

| Alzheimer's Disease | Rats | N-acetylcysteine (NAC) | Reversed cognitive loss and neuronal degeneration. | mdpi.com |

| Parkinson's Disease | α-synuclein overexpressing mice | N-acetylcysteine (NAC) | Attenuated the loss of dopaminergic terminals. | plos.org |

| Liver Injury | Indomethacin-induced rats | N-acetylcysteine (NAC) | Protected hepatocytes from apoptosis by mitigating ER stress. | nih.gov |

Comparative Animal Studies (e.g., Rats, Mice, Dogs)

Pharmacokinetic studies of S-Allyl-L-cysteine (SAC) have been conducted in rats, mice, and dogs, providing valuable insights into its absorption, distribution, metabolism, and excretion. These studies have revealed that N-Acetyl-S-allyl-L-cysteine is a primary metabolite of SAC in these species. caymanchem.comthieme-connect.comnih.govresearchgate.net

Following oral administration, SAC is rapidly absorbed, with high bioavailability reported in all three species (98.2% in rats, 103.0% in mice, and 87.2% in dogs). thieme-connect.com The compound is primarily distributed in the plasma, liver, and kidney. thieme-connect.com

The metabolism and excretion of SAC show some species-specific differences. In rats, SAC is mainly excreted in the urine as its N-acetylated form, N-Acetyl-S-allyl-L-cysteine. thieme-connect.com In contrast, mice excrete both unchanged SAC and its N-acetylated metabolite. thieme-connect.com The elimination half-life of SAC is notably longer in dogs compared to rats and mice. thieme-connect.com Further investigation into the metabolism of SAC to N-Acetyl-S-allyl-L-cysteine has shown that both the liver and kidney S9 fractions of rats and dogs can catalyze both the N-acetylation of SAC and the deacetylation of N-Acetyl-S-allyl-L-cysteine. nih.gov

N-Acetyl-S-allyl-L-cysteine: A Deep Dive into Preclinical and Translational Research Methodologies

N-Acetyl-S-allyl-L-cysteine, a sulfur-containing amino acid derivative, has garnered significant interest in the scientific community. This article explores the preclinical and translational research methodologies employed to understand its characteristics, detection, and role as a biomarker.

Future Directions and Emerging Research Avenues

Elucidating Novel Mechanisms of Action and Downstream Signaling

Future research is poised to unravel the specific molecular pathways modulated by N-Acetyl-S-allyl-L-cysteine. While it is known to be a principal metabolite of S-allyl-L-cysteine (SAC), its distinct mechanistic footprint is an area of active investigation. caymanchem.comresearchgate.net One area of focus is its interaction with metabolic enzymes. For instance, studies have shown that NASAC can inhibit the activity of certain cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP1A2, suggesting a role in modulating xenobiotic metabolism. science.gov